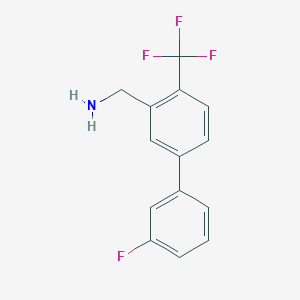

(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine

Description

(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine is a fluorinated biphenyl derivative featuring a methanamine group (-CH2NH2) at the 3-position of the first phenyl ring, a fluorine substituent at the 3'-position, and a trifluoromethyl (-CF3) group at the 4-position of the second phenyl ring (Figure 1).

Properties

CAS No. |

1214375-75-3 |

|---|---|

Molecular Formula |

C14H11F4N |

Molecular Weight |

269.24 g/mol |

IUPAC Name |

[5-(3-fluorophenyl)-2-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C14H11F4N/c15-12-3-1-2-9(7-12)10-4-5-13(14(16,17)18)11(6-10)8-19/h1-7H,8,19H2 |

InChI Key |

AURKSKDZEWJKIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(F)(F)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine typically involves the introduction of fluoro and trifluoromethyl groups onto a biphenyl scaffold. One common method involves the reaction of 3-fluoro-4-(trifluoromethyl)benzoic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-trifluoromethyl biphenyl oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules

Biological Activity

(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine is a fluorinated biphenyl derivative that has garnered attention due to its potential biological activities. This compound, characterized by its trifluoromethyl and fluoro substituents, may exhibit unique pharmacological properties. The following sections will explore its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H12F4N

- Molecular Weight : 295.25 g/mol

- CAS Number : 472964-38-8

Synthesis Methods

Recent advancements in synthetic methodologies have allowed for the efficient production of biphenyl derivatives, including this compound. Techniques such as the Suzuki-Miyaura cross-coupling reaction have been employed to introduce trifluoromethyl groups onto biphenyl frameworks, enhancing their biological activity profiles .

Antibacterial Properties

Several studies have investigated the antibacterial efficacy of fluorinated biphenyl compounds. For instance, a high-throughput screening of a library containing similar chemical entities identified several compounds with significant activity against Mycobacterium tuberculosis . The structure–activity relationship studies indicated that modifications at specific positions on the biphenyl ring could enhance antibacterial potency.

Inhibition Studies

The compound has shown promise as an inhibitor for various enzymes. In a study focusing on arylsulfonamides, derivatives with biphenyl moieties exhibited selective inhibition against ADAMTS7, a metalloproteinase implicated in various diseases . The introduction of trifluoromethyl groups was linked to improved selectivity and potency, suggesting that similar modifications could enhance the activity of this compound.

Case Studies

- ADAMTS7 Inhibition : A derivative of the compound demonstrated a Ki value of 9 nM against ADAMTS7, indicating strong inhibitory potential. This selectivity was significantly higher than that observed for ADAMTS5 .

- Antitubercular Activity : Compounds structurally related to this compound were screened against resistant strains of M. tuberculosis, revealing promising activity profiles and potential mechanisms of action targeting MmpL3 .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence and position of fluorine atoms significantly influence the biological activity of biphenyl derivatives. For example, the introduction of trifluoromethyl groups at para or meta positions has been shown to enhance enzyme selectivity and potency .

| Compound | Ki (nM) | Selectivity |

|---|---|---|

| 3a | 9 | ADAMTS7 over ADAMTS5 |

| 3e | 6 | Higher than EDV33 |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C14H11F4N

- Molecular Weight : ~269.24 g/mol (estimated based on analogs in ).

- Functional Groups : Biphenyl scaffold, trifluoromethyl (electron-withdrawing), fluorine (meta-substitution), and primary amine (polar, protonatable).

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s uniqueness lies in its biphenyl backbone combined with fluorine and trifluoromethyl substituents. Below is a comparison with structurally related methanamine derivatives:

Key Observations :

Pharmacological and Biochemical Profiles

While direct activity data for the target compound is unavailable, analogs provide insights:

- Kinase Inhibition : Biphenyl methanamines in show potent ALK inhibition, attributed to the amine group’s interaction with ATP-binding pockets. The trifluoromethyl group may enhance hydrophobic interactions .

- Selectivity: Fluorine at the 3'-position may reduce off-target effects by sterically hindering non-specific binding (observed in ’s biphenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.